molecular formula C10H7NOS B13589187 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one

Cat. No.: B13589187
M. Wt: 189.24 g/mol
InChI Key: RSMIRTBJXGTJOS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one is a heterocyclic compound that features a benzothiazole ring fused with a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one typically involves the condensation of benzothiazole derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where benzothiazole-2-carbaldehyde reacts with acetone in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or epoxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a saturated alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids, epoxides.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amine-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one can be compared with other benzothiazole derivatives:

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H7NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6H,1H2

InChI Key

RSMIRTBJXGTJOS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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